2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole

Catalog No.
S12388586
CAS No.
20648-13-9
M.F
C14H10IN3O2
M. Wt
379.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imida...

CAS Number

20648-13-9

Product Name

2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole

IUPAC Name

2-(4-iodophenyl)-1-methyl-5-nitrobenzimidazole

Molecular Formula

C14H10IN3O2

Molecular Weight

379.15 g/mol

InChI

InChI=1S/C14H10IN3O2/c1-17-13-7-6-11(18(19)20)8-12(13)16-14(17)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

IFUILHBGAKBTCO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)I

2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole is a complex organic compound characterized by its unique molecular structure, which includes an imidazole ring substituted with iodine, a methyl group, and a nitro group. The compound's molecular formula is C13H10N3O2IC_{13}H_{10}N_3O_2I, and it has a molecular weight of approximately 353.14 g/mol. The presence of the iodine atom in the para position of the phenyl group contributes to its distinctive chemical properties, making it a subject of interest in various fields of research.

The chemical reactivity of 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole can be attributed to the electrophilic nature of both the nitro and iodine substituents. It can undergo nucleophilic substitution reactions, where nucleophiles can attack the carbon atoms adjacent to the iodine atom. Additionally, the nitro group can participate in reduction reactions, leading to various derivatives that may exhibit altered biological activities.

Research indicates that compounds similar to 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The nitro group is often associated with bioactivity due to its ability to undergo metabolic activation within biological systems. Studies have shown that such compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines.

The synthesis of 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole typically involves multi-step organic reactions. A common method includes:

  • Formation of the Imidazole Ring: Starting from 4-iodoaniline and appropriate aldehydes or ketones, an imidazole ring can be formed through cyclization reactions.
  • Nitration: The introduction of the nitro group can be achieved via electrophilic nitration using concentrated nitric acid and sulfuric acid.
  • Methylation: Methyl groups can be added using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

These steps may vary based on specific experimental conditions and desired yields.

2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole finds potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals. Its unique structure may provide avenues for designing drugs targeting specific biological pathways involved in diseases like cancer or bacterial infections. Additionally, it may serve as a precursor for synthesizing other biologically active compounds.

Interaction studies involving 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole often focus on its binding affinity to various biological targets, including enzymes and receptors. These studies help elucidate the mechanism of action and potential therapeutic effects of the compound. Techniques such as molecular docking and in vitro assays are commonly employed to assess these interactions.

Several compounds share structural similarities with 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole, including:

  • 2-(4-Nitrophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole: This compound has a similar structure but lacks the iodine substituent, affecting its reactivity and biological properties.
  • 2-Methyl-5-nitro-1H-benzo[d]imidazole: A simpler derivative that may exhibit different pharmacological profiles due to the absence of halogen substituents.
  • 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: This compound features fluorine instead of iodine, which alters its electronic properties and potential interactions.

Comparison Table

Compound NameKey Features
2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazoleIodine atom enhances reactivity
2-(4-Nitrophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazoleLacks iodine; primarily nitro-substituted
2-Methyl-5-nitro-1H-benzo[d]imidazoleSimpler structure; fewer substituents
4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazoleFluorine substitution alters electronic effects

The uniqueness of 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole lies in its specific combination of halogenation and nitro substitution, which may confer distinct biological activities compared to its analogs. Further studies are necessary to fully explore its potential applications and interactions within biological systems.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

378.98177 g/mol

Monoisotopic Mass

378.98177 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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